molecular formula C18H27NO3S B2495285 3-methoxy-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2191214-42-1

3-methoxy-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2495285
CAS No.: 2191214-42-1
M. Wt: 337.48
InChI Key: JWSMUPCLIPPQJZ-UHFFFAOYSA-N
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Description

3-methoxy-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps. One efficient method involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds with high efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, as well as ensuring the scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-methoxy-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[321]octane is unique due to its specific functional groups and structural configuration

Properties

IUPAC Name

3-methoxy-8-(2,3,5,6-tetramethylphenyl)sulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3S/c1-11-8-12(2)14(4)18(13(11)3)23(20,21)19-15-6-7-16(19)10-17(9-15)22-5/h8,15-17H,6-7,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSMUPCLIPPQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2C3CCC2CC(C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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